molecular formula C9H11ClN2O2 B1291654 5-(tert-Butyl)-2-chloro-3-nitropyridine CAS No. 294852-28-1

5-(tert-Butyl)-2-chloro-3-nitropyridine

Cat. No.: B1291654
CAS No.: 294852-28-1
M. Wt: 214.65 g/mol
InChI Key: FYDWBUGKMKWHDN-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-chloro-3-nitropyridine: is an organic compound belonging to the pyridine family It features a tert-butyl group at the 5-position, a chlorine atom at the 2-position, and a nitro group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitration of 5-(tert-Butyl)-2-chloropyridine

      Starting Material: 5-(tert-Butyl)-2-chloropyridine

      Reagents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

      Conditions: The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The mixture is stirred and maintained at a temperature range of 0-5°C.

      Procedure: The starting material is dissolved in sulfuric acid, and nitric acid is added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete nitration. The product is then isolated by neutralization and extraction.

  • Industrial Production Methods

    • Industrial production of 5-(tert-Butyl)-2-chloro-3-nitropyridine follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by various nucleophiles such as amines, thiols, or alkoxides. This reaction is facilitated by the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.

      Electrophilic Substitution: The nitro group can undergo reduction to form amino derivatives, which can further participate in electrophilic substitution reactions.

  • Reduction Reactions

      Catalytic Hydrogenation: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).

      Chemical Reduction: Reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic conditions can also be used to achieve the reduction of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Hydrogen gas with Pd/C catalyst, or chemical reducing agents like SnCl₂ in hydrochloric acid (HCl).

Major Products

    Amino Derivatives: Reduction of the nitro group yields 5-(tert-Butyl)-2-chloro-3-aminopyridine.

    Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: 5-(tert-Butyl)-2-chloro-3-nitropyridine serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

    Pharmaceutical Research: The compound’s derivatives are explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro group and the ability to form amino derivatives make it a versatile scaffold for drug development.

Industry

    Agrochemicals: Used in the synthesis of herbicides, insecticides, and fungicides due to its ability to interact with biological targets in pests and pathogens.

    Materials Science: Employed in the development of advanced materials, including polymers and dyes, where its unique substituents impart desirable properties.

Mechanism of Action

The mechanism by which 5-(tert-Butyl)-2-chloro-3-nitropyridine and its derivatives exert their effects depends on the specific application:

    Biological Targets: In pharmaceuticals, the compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, amino derivatives may act as enzyme inhibitors by binding to the active site.

    Pathways Involved: The nitro group can undergo bioreduction in vivo, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects in cancer cells or pathogens.

Comparison with Similar Compounds

Similar Compounds

    5-(tert-Butyl)-2-chloro-3-aminopyridine: The amino derivative formed by the reduction of the nitro group.

    5-(tert-Butyl)-2-chloro-3-methoxypyridine: Formed by nucleophilic substitution of the chlorine atom with a methoxy group.

    5-(tert-Butyl)-2-chloro-3-thiopyridine: Formed by nucleophilic substitution of the chlorine atom with a thiol group.

Uniqueness

    Structural Features: The combination of a tert-butyl group, a chlorine atom, and a nitro group on the pyridine ring is unique and imparts specific chemical reactivity and biological activity.

    Versatility: The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-tert-butyl-2-chloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-9(2,3)6-4-7(12(13)14)8(10)11-5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDWBUGKMKWHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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